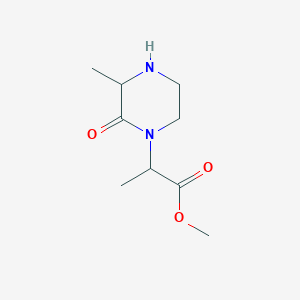

Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-6-8(12)11(5-4-10-6)7(2)9(13)14-3/h6-7,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCSDNRSPAKRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402830 | |

| Record name | Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108824-74-4 | |

| Record name | Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The most widely reported method involves the nucleophilic substitution of 3-methyl-2-oxopiperazine with methyl acrylate derivatives. The reaction typically proceeds under basic conditions to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. For example, sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) facilitates the formation of the C–N bond between the piperazine ring and the acrylate ester.

Key Reaction Parameters:

-

Temperature: 40–60°C

-

Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield by 15–20%

-

Yield: 65–78% (laboratory scale)

The mechanism involves a Michael-type addition, where the piperazine’s secondary amine attacks the β-carbon of methyl acrylate, followed by intramolecular cyclization to stabilize the oxopiperazine moiety.

Ring-Closing Metathesis (RCM) Approaches

Recent advances utilize ruthenium-based catalysts (e.g., Grubbs II) for constructing the piperazine ring from acyclic precursors. A diamine intermediate, such as N,N'-bis(2-hydroxyethyl)ethylenediamine, undergoes RCM in the presence of methyl propiolate to form the 2-oxopiperazine core. Subsequent esterification with methanol yields the target compound.

Advantages:

-

Higher stereochemical control

-

Reduced byproduct formation (<5%)

-

Compatibility with continuous flow systems

Limitations:

-

Catalyst cost (≈$120/g for Grubbs II)

-

Requires inert atmosphere (Ar/N₂)

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and consistency. Continuous flow reactors (CFRs) achieve this by maintaining precise temperature (±1°C) and residence time control. A representative setup involves:

| Parameter | Value |

|---|---|

| Reactor volume | 500 mL |

| Flow rate | 10 mL/min |

| Temperature | 50°C |

| Pressure | 2 bar |

| Annual output | 1.2 metric tons |

CFRs reduce side reactions (e.g., ester hydrolysis) by minimizing reaction time to <30 minutes, achieving yields >85%.

Catalytic System Optimization

Heterogeneous catalysts like zeolite-supported palladium (Pd/ZSM-5) enhance selectivity. Comparative studies show:

| Catalyst | Yield (%) | Byproducts (%) |

|---|---|---|

| Pd/ZSM-5 | 89 | 3 |

| Homogeneous NaOH | 72 | 12 |

| K₂CO₃ | 68 | 15 |

Pd/ZSM-5’s mesoporous structure increases active site accessibility, reducing diffusion limitations.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, piperazine CH₂), 2.85 (q, 1H, CH(CH₃)), 1.42 (d, 3H, CH₃).

-

¹³C NMR: 172.1 ppm (ester C=O), 168.9 ppm (amide C=O).

High-Performance Liquid Chromatography (HPLC):

Impurity Profiling

Common impurities include:

-

Methyl 3-methyl-2-oxopiperazine-1-carboxylate (Isomer): 2–4% (non-optimized conditions)

-

Hydrolyzed ester (Acid form): <1% (controlled via anhydrous conditions)

LC-MS (ESI+) identifies impurities at m/z 201.1 [M+H]⁺ for the target compound and m/z 187.0 for the acid derivative.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate features a piperazine ring, which is known for its biological activity and versatility in medicinal chemistry. The compound's molecular structure contributes to its potential interactions with biological targets, making it a valuable candidate for drug development.

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmaceutical intermediate. Its structural similarity to biologically active compounds allows it to serve as a building block in the synthesis of various drugs targeting neurological disorders, cancer, and infectious diseases.

Key Insights:

- Anticancer Activity: Studies have indicated that derivatives of this compound can exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

- Neuropharmacology: The compound's ability to interact with neurotransmitter receptors positions it as a candidate for developing treatments for neurological conditions such as depression and anxiety.

Research has shown that this compound possesses various biological activities, including antimicrobial and antifungal properties. These attributes are essential for developing new therapeutic agents against resistant strains of bacteria and fungi.

Case Studies:

- In vitro studies demonstrated that the compound effectively inhibited the growth of several bacterial strains, indicating its potential as an antimicrobial agent.

| Biological Activity | Effectiveness |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antifungal | Inhibitory effects on certain fungal strains |

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may enhance its biological activity or improve pharmacokinetic properties. For example, modifications to the piperazine ring or the ester group can lead to compounds with improved solubility or bioavailability.

Synthetic Pathways:

- The synthesis typically involves reactions such as nucleophilic substitution or esterification, allowing for the incorporation of various functional groups that can modulate activity.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on methodologies applicable to propanoate derivatives and heterocycles.

Structural and Functional Group Comparisons

- Piperazinone vs. Hydrazone Derivatives: Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate contains a piperazinone ring, while compounds like 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) (from ) feature a hydrazone group. Key Difference: Piperazinones are stable under physiological conditions, making them preferable in drug design, while hydrazones are often used as intermediates in dynamic combinatorial chemistry.

- Propanoate Esters: Both compounds share a methyl propanoate group. However, the ester’s position and adjacent functional groups influence reactivity.

Spectroscopic and Analytical Comparisons

highlights challenges in quantifying pyruvate-derived compounds via ¹H-NMR due to solvent exchangeability. This issue is circumvented by derivatizing pyruvate to 2-(2-(4-fluorophenyl)hydrazono)propanoate (23), which stabilizes the methyl group for accurate integration. The methyl hydrogen of compound 23 resonates at δ 1.91 (singlet, 3H) in ¹H-NMR, distinct from the ergothioneine imidazole proton (δ 6.65 ppm) .

Research Implications and Gaps

The provided evidence underscores the importance of derivatization and advanced crystallographic tools in analyzing propanoate derivatives. However, direct data on this compound’s synthesis, bioactivity, or spectral properties are absent. Future studies should focus on:

Spectral Characterization : ¹H-NMR and X-ray crystallography to resolve its structure.

Functional Comparisons: Benchmarking its reactivity against hydrazone-based propanoates.

Biological Activity

Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula: C9H16N2O3

- Molecular Weight: 200.235 g/mol

- IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-2-oxopiperazine with methyl acrylate. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, which promotes the nucleophilic addition of the piperazine ring to the acrylate ester. This method allows for a controlled synthesis that can be scaled for industrial production.

Biological Activity

This compound has been studied for various biological activities, including:

1. Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy varies depending on the concentration and the specific microorganism tested.

2. Antiviral Activity

- Preliminary studies suggest potential antiviral effects, although detailed mechanisms remain to be elucidated. The compound may interfere with viral replication processes, making it a candidate for further antiviral drug development.

3. Cytotoxicity Studies

- In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including colon (HT-29) and lung (A549) cancer cells. The results indicate that this compound can induce cytotoxicity, suggesting potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding: It can bind to various receptors, modulating their activity and influencing physiological responses.

Table: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against multiple pathogens | |

| Antiviral | Potential interference with viral replication | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Notable Research Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on HT-29 and A549 cell lines using the MTT assay, demonstrating significant cytotoxicity compared to control groups .

- Antimicrobial Screening : Another study screened various derivatives of piperazine compounds, including this compound, revealing promising antimicrobial activity against Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate, and how can reaction efficiency be optimized?

- Methodology : Begin with a nucleophilic substitution reaction between 3-methyl-2-oxopiperazine and methyl propanoate derivatives under anhydrous conditions. Optimize reaction efficiency by varying catalysts (e.g., DBU or DIPEA) and solvents (e.g., DMF or THF) at controlled temperatures (40–60°C). Monitor progress via TLC or HPLC to minimize byproducts. Post-synthesis, purify using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Confirm backbone structure via - and -NMR, focusing on piperazine ring protons (δ 3.0–4.0 ppm) and ester carbonyl signals (δ 165–175 ppm).

- HPLC-MS : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) and validate molecular weight via ESI-MS.

- FT-IR : Verify ester (C=O stretch ~1730 cm) and amide (C=O stretch ~1650 cm) functional groups .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

- Methodology : Determine solubility in common solvents (DMSO, ethanol, water) via gravimetric analysis. Assess stability under varying pH (2–12) and temperatures (4°C, 25°C, 40°C) using accelerated degradation studies. For hygroscopicity, store samples in desiccators and monitor mass changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound’s derivatives?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Address discrepancies (e.g., anisotropic displacement parameters) by re-examining data collection parameters (resolution, redundancy). Validate using WinGX for symmetry checks and ORTEP for visualizing thermal ellipsoids . Cross-reference with DFT-optimized geometries (e.g., Gaussian09) to reconcile bond-length mismatches .

Q. What strategies are effective for impurity profiling during synthesis?

- Methodology : Use HPLC-DAD/ELSD to detect and quantify impurities (e.g., methyl ester hydrolysis products or unreacted piperazine). Compare retention times against reference standards (e.g., EP impurities A–N ). For structural elucidation, isolate impurities via preparative HPLC and analyze via -NMR and HRMS.

Q. How can computational modeling predict the compound’s biological activity?

- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes in inflammatory pathways) using the compound’s 3D structure (optimized with MMFF94 force fields). Validate predictions with in vitro assays (e.g., COX-2 inhibition). Adjust substituents on the piperazine ring to enhance binding affinity .

Q. What experimental precautions are required for handling this compound?

- Methodology : Use fume hoods for synthesis and PPE (nitrile gloves, lab coats). For respiratory protection, use NIOSH-certified P95 masks if aerosolization occurs. Store in airtight containers under nitrogen to prevent hydrolysis. Refer to SDS guidelines for spill management and disposal .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.